molecular formula C16H17N5 B4418877 N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine

N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine

Cat. No.: B4418877
M. Wt: 279.34 g/mol
InChI Key: SOPOKLPOOGJYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine typically involves multiple steps. One common method involves the reaction of biphenyl-4-carbaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with sodium azide to form the tetrazole ring. The reaction conditions often require the use of a solvent such as ethanol and a catalyst like zinc bromide to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for scalability and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield brominated biphenyl derivatives, while nitration with nitric acid can produce nitro-biphenyl compounds.

Scientific Research Applications

N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine can be compared with other biphenyl and tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of biphenyl and tetrazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-[(4-phenylphenyl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-2-21-16(18-19-20-21)17-12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPOKLPOOGJYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine
Reactant of Route 3
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine
Reactant of Route 4
Reactant of Route 4
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine
Reactant of Route 5
Reactant of Route 5
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine
Reactant of Route 6
Reactant of Route 6
N-(biphenyl-4-ylmethyl)-1-ethyl-1H-tetrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.